R-Impp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R-Impp, also known as PF-00932239, is a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion . It stimulates the uptake of low-density lipoprotein cholesterol (LDL-C) in hepatoma cells by increasing LDL-R levels, without altering levels of secreted transferrin .

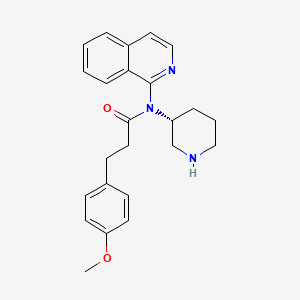

Molecular Structure Analysis

The molecular formula of R-Impp is C24H27N3O2 . The IUPAC name is N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide . The molecular weight is 389.5 g/mol .Physical And Chemical Properties Analysis

R-Impp is a light yellow to yellow solid . It has a molecular weight of 389.5 g/mol and a molecular formula of C24H27N3O2 . It has a topological polar surface area of 54.5 Ų .科学的研究の応用

Inhibition of PCSK9 Protein Translation

R-Impp has been found to inhibit the translation of the proprotein convertase subtilisin/kexin type 9 (PCSK9) protein . This protein is known to downregulate low-density lipoprotein (LDL) receptor levels on the surface of hepatocytes, resulting in decreased clearance of LDL-cholesterol (LDL-C) . By inhibiting PCSK9 protein translation, R-Impp can potentially increase LDL-R levels and stimulate the uptake of LDL-C in hepatoma cells .

Promotion of LDL-C Uptake

R-Impp promotes the uptake of LDL-C in hepatoma cells by increasing LDL-R levels . This is significant because LDL-C is often referred to as “bad cholesterol” due to its association with an increased risk of atherosclerosis and heart disease.

Sequence-Dependent Blockage of PCSK9 Translation

The blockage of PCSK9 translation by R-Impp occurs in a sequence-dependent manner . This suggests that R-Impp may have a specific target sequence within the PCSK9 mRNA that it binds to, thereby inhibiting its translation.

Direct Binding to Human 80S Ribosomes

R-Impp has been shown to directly bind to human 80S ribosomes . This is significant because the 80S ribosome is the site of protein synthesis in eukaryotic cells. By binding to the ribosome, R-Impp can potentially interfere with the process of protein synthesis.

Potential Application as an Immuno-Stimulatory Agent

Although not directly related to the compound R-Impp, a compound named IMPP-Rb has been identified as a potential immuno-stimulatory agent . This suggests that R-Impp may also have potential applications in the field of immunology.

Treatment of Liver Cancer

R-Impp has been used in research for the treatment of liver cancer . It was found that the deficiency of PCSK9 led to a dose-dependent inhibition of cell proliferation in all cell lines and a decrease in cell migration . When used in combination with simvastatin, a drug used to lower cholesterol levels, it presented synergetic anti-proliferative effects .

作用機序

R-IMPP: primarily targets PCSK9 (proprotein convertase subtilisin/kexin type 9), a secreted protein involved in regulating low-density lipoprotein (LDL) receptor (LDL-R) levels on hepatocyte surfaces. By downregulating LDL-R levels, PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream .

Mode of Action

The interaction between R-IMPP and PCSK9 occurs at the level of protein translation. Rather than affecting PCSK9 transcription or degradation, R-IMPP inhibits PCSK9 translation in a sequence-dependent manner. This surprising mechanism leads to increased LDL-R levels, promoting the uptake of LDL-C in hepatoma cells .

Pharmacokinetics

R-IMPP: exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties. Its selective binding to human 80S ribosomes, rather than bacterial ribosomes, contributes to its specificity and efficacy

Action Environment

Environmental factors, such as liver function, cellular context, and overall health, likely influence R-IMPP’s action. Stability and efficacy may vary based on individual variations and disease states.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGXQMSOIQCTJ-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-Impp | |

Q & A

Q1: What is the primary mechanism of action of R-IMPP?

A1: While the exact mechanism of action is still under investigation, research suggests that R-IMPP exhibits its effects by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) []. This inhibition disrupts lipid metabolism, particularly in liver cancer cells, leading to altered lipid handling and potentially impacting tumor growth [].

Q2: How does R-IMPP impact cellular processes in cancer cells?

A2: In vitro studies using liver cancer cell lines (Huh6, Huh7, and HepG2) demonstrated that R-IMPP treatment resulted in dose-dependent inhibition of cell proliferation and a decrease in cell migration []. This suggests that R-IMPP may interfere with key processes involved in cancer cell survival and spread. Additionally, R-IMPP treatment was linked to enhanced lipid uptake and biogenesis, leading to an excessive accumulation of intracellular lipid droplets []. This disruption of lipid homeostasis could contribute to the observed anti-cancer effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)